tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

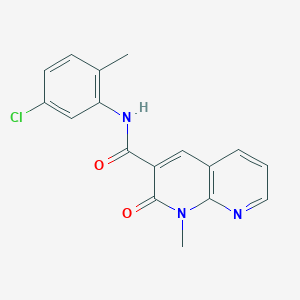

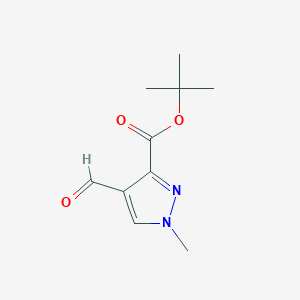

“tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C10H14N2O3 . It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles that consist of two nitrogen atoms adjacent to three carbon atoms in a ring structure . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two adjacent nitrogen atoms and three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .Scientific Research Applications

Biological Activity and Medicinal Chemistry

tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate: serves as a valuable precursor for synthesizing biologically active natural products. Specifically, it can lead to the formation of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . Researchers explore its potential as a scaffold for designing novel drugs.

Chemical Synthesis and Methodology

The synthesis of tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate involves straightforward reactions starting from commercially available materials. Key steps include Vilsmeier formylation, reduction of the aldehyde group, and protection of the alcoholic hydroxy group. The TBS-protected enyne side chain is introduced via Horner–Wadsworth–Emmons olefination. This synthetic route provides an efficient and cost-effective method for accessing this compound .

Pesticide and Agrochemical Development

Pyrazole derivatives often serve as key components in agrochemicals and pesticides. Researchers explore the potential of tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate as a building block for designing novel pesticides. By introducing specific substituents, they aim to enhance pesticidal activity while minimizing environmental impact.

Future Directions

The future directions for research on “tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the broad spectrum of biological activities exhibited by pyrazole derivatives, they continue to be a promising area of study in medicinal chemistry .

properties

IUPAC Name |

tert-butyl 4-formyl-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)8-7(6-13)5-12(4)11-8/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEJZDPDYUGURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN(C=C1C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2620296.png)

![N-(2,5-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2620298.png)

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2620299.png)

![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]prop-2-enamide](/img/structure/B2620301.png)

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2620306.png)

![3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2620310.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620313.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide](/img/structure/B2620316.png)